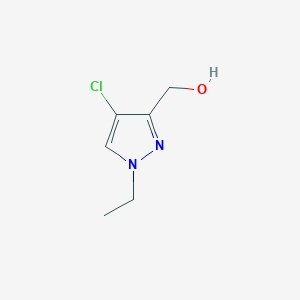
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Medicinal Chemistry
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol: exhibits potential as a scaffold for designing novel drugs. Researchers explore its derivatives for various therapeutic purposes, including antiviral, antibacterial, and antifungal agents. The chloroethyl group enhances its bioactivity, making it an attractive candidate for drug development .
Agrochemistry
In agriculture, pyrazole derivatives play a crucial role as fungicides, herbicides, and insecticides. The chloro-substituted pyrazole moiety contributes to their effectiveness against pests and pathogens. Researchers investigate the fungicidal activity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol and its analogues .
Green Synthesis
Interest in sustainable chemistry drives the exploration of green synthesis methods. Researchers investigate using (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol as a starting material for environmentally friendly reactions. Microwave-assisted synthesis and other efficient techniques are being explored .
Antileishmanial and Antimalarial Activities
Molecular docking studies suggest that pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial effects. Researchers synthesize hydrazine-coupled pyrazoles, including (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol , and evaluate their pharmacological properties .
properties
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXRPQDFPFZBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/no-structure.png)

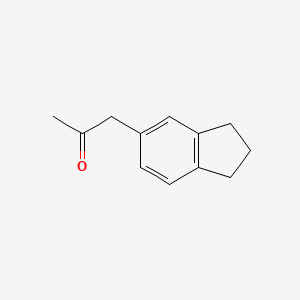
![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)

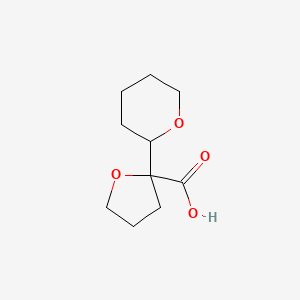
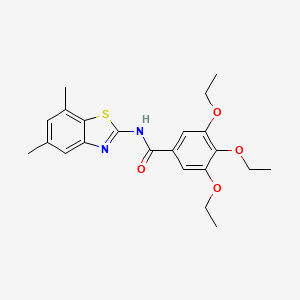
![2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2845874.png)
![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)
![5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2845877.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
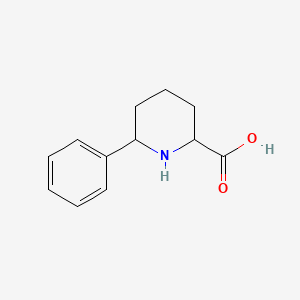
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)